molecular formula C16H28N4O4S B1392452 tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate CAS No. 1242860-99-6

tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate

Cat. No.: B1392452
CAS No.: 1242860-99-6
M. Wt: 372.5 g/mol
InChI Key: JAZFSGUOPDPEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate: is a complex organic compound that features a tert-butyl group, an amino group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the amino groups.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a different functional group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .

Biology: In biological research, this compound may be used to study the effects of sulfonyl and amino groups on biological systems. It can serve as a model compound for understanding the interactions between similar functional groups in biological molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

    tert-Butyl (2-amino-4-cyanobutanoate): Similar in structure but with a cyanobutanoate group instead of the sulfonyl group.

    tert-Butyl (2-amino-4-methylbutanoate): Features a methylbutanoate group, differing in the functional group attached to the amino group.

Uniqueness: tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate is unique due to the presence of both the sulfonyl and isopropylamino groups.

Biological Activity

Tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate is a complex organic compound classified as a carbamate. Its structure includes a tert-butyl group, an amino group, and a sulfonamide moiety, suggesting potential biological activity relevant to medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₂₆N₄O₃S, with a molecular weight of 372.5 g/mol. The compound can be synthesized through multi-step organic synthesis techniques that typically involve the protection of functional groups, coupling reactions, and purification processes .

The biological activity of this compound is likely mediated through its interaction with specific proteins or enzymes. Compounds in the carbamate class often act by inhibiting enzymes or modulating biological pathways, which could include anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Research has shown that related carbamate compounds exhibit significant anti-inflammatory properties. For instance, studies on similar derivatives demonstrated inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models . This suggests that this compound may also possess comparable anti-inflammatory effects.

Neuroprotective Effects

In vitro studies indicate that compounds similar to this compound can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptide exposure. For example, a related compound demonstrated moderate protective effects against Aβ-induced toxicity in astrocyte cultures . This protective mechanism may involve the reduction of inflammatory cytokines such as TNF-α and the inhibition of oxidative stress.

Study 1: In Vivo Anti-inflammatory Activity

In a study assessing anti-inflammatory effects, several carbamate derivatives were evaluated using the carrageenan-induced edema model in rats. The results indicated that compounds with structural similarities to this compound exhibited notable anti-inflammatory activity, suggesting its potential use in treating inflammatory diseases .

CompoundPercentage InhibitionTime (Hours)
4a54.239%9
4i39.021%12

Study 2: Neuroprotection Against Aβ Toxicity

Another study focused on a derivative exhibiting neuroprotective properties against Aβ toxicity in astrocytes. The compound improved cell viability significantly when co-administered with Aβ, indicating its potential for treating neurodegenerative conditions such as Alzheimer's disease .

TreatmentCell Viability (%)
Control100
Aβ Only43.78
Aβ + Compound62.98

Properties

IUPAC Name

tert-butyl N-[2-[2-amino-4-(propan-2-ylsulfamoyl)anilino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O4S/c1-11(2)20-25(22,23)12-6-7-14(13(17)10-12)18-8-9-19-15(21)24-16(3,4)5/h6-7,10-11,18,20H,8-9,17H2,1-5H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZFSGUOPDPEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)NCCNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.